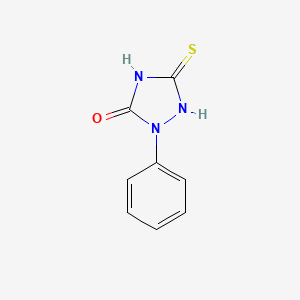

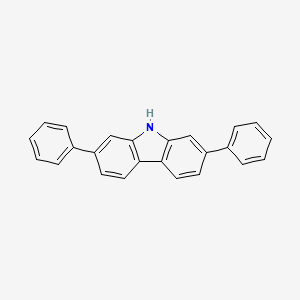

5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 . It is used in proteomics research applications .

Synthesis Analysis

A novel and efficient route has been designed for the synthesis of this compound . The synthesis involves the condensation of 5 with phenacyl bromide .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.23 . Other properties such as boiling point, melting point, and density are not well-documented in the available resources .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

4-Amino-5-mercapto[1,2,4]triazole derivatives, including those with 3-substituted variants like 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one, are of significant interest due to their biological relevance. They serve as precursors for a new class of biologically active heterocyclic compounds, which are crucial in the development of biomedical applications. The versatility of these compounds allows for the synthesis of a wide range of heterocycles with potential biological activities, providing a broad platform for scientific research in drug discovery and other fields (Riyadh & Gomha, 2020).

Corrosion Inhibition

Research has shown that aromatic triazoles, including derivatives of this compound, act as effective corrosion inhibitors for metals in acidic environments. These compounds exhibit good inhibition efficiency by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. This property is particularly valuable in industries where metal longevity and integrity are critical, such as in pipelines and construction (Quraishi & Sardar, 2002).

Antimicrobial Activity

Triazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as agents against a variety of microbial strains, making them subjects of interest in the development of new antimicrobial drugs. Their ability to inhibit microbial growth opens up new avenues for research in the treatment of infectious diseases (Bektaş et al., 2007).

Surface Activity

Triazole derivatives have also been studied for their surface activity, which includes properties like detergency, foaming, and emulsification. These compounds can serve as the basis for developing new surfactants with potential applications in various industries, including pharmaceuticals, cosmetics, and food processing. The exploration of these compounds' surface-active properties could lead to innovations in product formulations and industrial processes (El-Sayed, 2006).

Spectral and Equilibrium Studies

Spectral and equilibrium studies on derivatives of this compound provide insights into their chemical properties, such as dissociation constants and electronic structures. These studies are fundamental for understanding the compound's behavior in various environments, aiding in the design of more effective and targeted applications in fields like material science and analytical chemistry (Aliya et al., 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-8-9-7(13)10-11(8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXUYBHAJOBULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2927630.png)

![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)

![1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2927632.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2927633.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2927642.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)